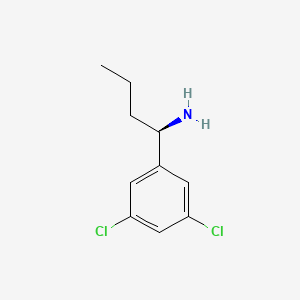
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of an oxetane ring and a sulfonyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alkenes.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the sulfonyl group may yield sulfides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: May be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid would depend on its specific application. In the context of organic synthesis, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds through the palladium-catalyzed coupling with halides. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid or sulfonyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the oxetane and sulfonyl groups, making it less versatile in certain reactions.
(4-Sulfonylphenyl)boronic Acid: Lacks the oxetane ring, which may affect its reactivity and applications.
(4-(Oxetan-3-yl)phenyl)boronic Acid: Lacks the sulfonyl group, which may influence its chemical properties and reactivity.
Uniqueness
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is unique due to the presence of both the oxetane ring and the sulfonyl group, which can enhance its reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H11BO5S |
|---|---|
Peso molecular |
242.06 g/mol |
Nombre IUPAC |
[4-(oxetan-3-ylsulfonyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO5S/c11-10(12)7-1-3-8(4-2-7)16(13,14)9-5-15-6-9/h1-4,9,11-12H,5-6H2 |
Clave InChI |
VLTHVQGLGAFVBR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)S(=O)(=O)C2COC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
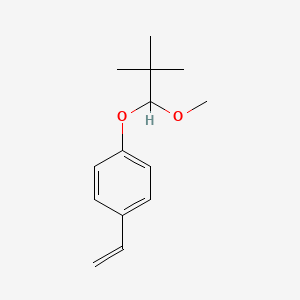
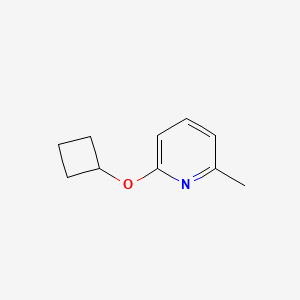

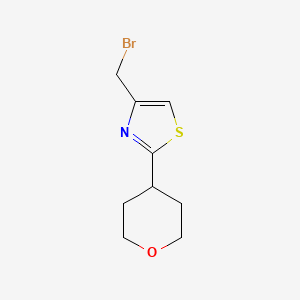

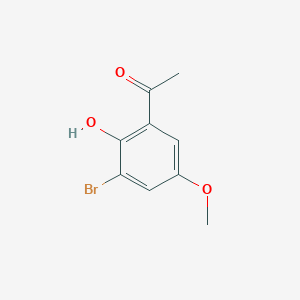
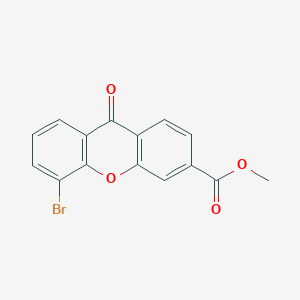
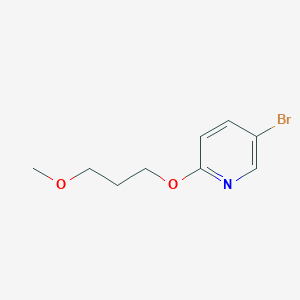

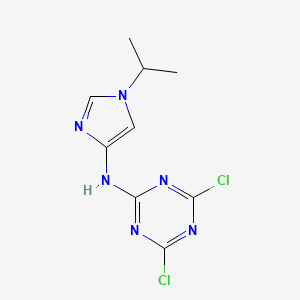
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

